molecular formula C8H9NO3S B13971434 Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate CAS No. 51221-41-1

Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate

Cat. No.: B13971434
CAS No.: 51221-41-1
M. Wt: 199.23 g/mol
InChI Key: UAKXQGZOSYFAAS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a methylthiazole ring, and an oxoacetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate can be synthesized through a one-pot procedure. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives. The reaction is carried out under mild conditions, often in the presence of a catalyst such as iodine . The process involves the formation of an intermediate, ethyl 2-bromo-3-oxobutanoate, which then reacts with thiourea to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biodegradable solvents and microwave irradiation, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes. This interaction can modulate the activity of enzymes, inhibit receptor binding, or alter cellular pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the oxoacetate moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

51221-41-1

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl 2-(4-methyl-1,3-thiazol-2-yl)-2-oxoacetate

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)6(10)7-9-5(2)4-13-7/h4H,3H2,1-2H3

InChI Key

UAKXQGZOSYFAAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NC(=CS1)C

Origin of Product

United States

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